molecular formula C11H16O7 B13414032 5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose

5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose

Cat. No.: B13414032
M. Wt: 260.24 g/mol
InChI Key: NXEJETQVUQAKTO-VVFBATEQSA-N
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Description

5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose is a derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of three acetyl groups attached to the ribose molecule, which enhances its stability and reactivity. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, including nucleosides and nucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose typically involves the following steps :

    Acetonide Protection: D-ribose is first protected by acetonide to form 2,3-oxy-isopropylidene-1-oxy-methyl-D-ribose.

    Reduction and Hydrolysis: The protected ribose is then reduced using potassium borohydride, followed by hydrolysis to yield 1-oxy-methyl-5-deoxy-D-ribose.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of ribose, such as alcohols, carboxylic acids, and substituted ribose compounds .

Scientific Research Applications

5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose has a wide range of applications in scientific research :

Properties

Molecular Formula

C11H16O7

Molecular Weight

260.24 g/mol

IUPAC Name

[(2R,3R,4R,5R)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate

InChI

InChI=1S/C11H16O7/c1-5-9(16-6(2)12)10(17-7(3)13)11(15-5)18-8(4)14/h5,9-11H,1-4H3/t5-,9-,10-,11-/m1/s1

InChI Key

NXEJETQVUQAKTO-VVFBATEQSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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